molecular formula C8H7N3O2 B2480957 3-Methyl-4-nitro-1H-indazole CAS No. 945397-03-5

3-Methyl-4-nitro-1H-indazole

Cat. No.: B2480957
CAS No.: 945397-03-5
M. Wt: 177.163
InChI Key: IBVDAEMIEZJBSW-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1H-indazole is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-1H-indazole typically involves the nitration of 3-methylindazole. One common method is the reaction of 3-methylindazole with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-nitro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDAEMIEZJBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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